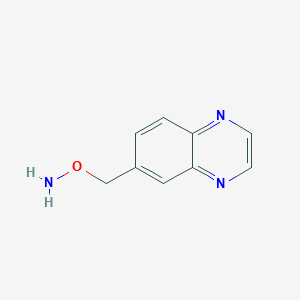

O-(quinoxalin-6-ylmethyl)hydroxylamine

Description

Contextualization within the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds forming the basis of a vast array of natural products, pharmaceuticals, and functional materials. Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are a prominent class of nitrogen-containing heterocycles. nih.govnih.gov The introduction of an O-alkylhydroxylamine substituent onto the quinoxaline (B1680401) framework, as seen in O-(quinoxalin-6-ylmethyl)hydroxylamine, creates a bifunctional molecule with potential for diverse chemical transformations and biological interactions.

Significance of the Quinoxaline Core in Organic Synthesis and Chemical Biology

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science. acs.orgnih.gov Its planar, aromatic nature allows it to participate in π-stacking interactions, a key feature in the binding of molecules to biological targets such as DNA and various enzymes. sapub.org Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov

In organic synthesis, the quinoxaline ring system serves as a versatile building block. The most common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.orgencyclopedia.pub This straightforward method allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications. encyclopedia.pub

Role of Hydroxylamine (B1172632) Motifs in Contemporary Chemical Methodologies

The hydroxylamine functional group (-NHOH) and its O-alkylated derivatives are valuable tools in modern chemistry. sapub.org They are known for their nucleophilic character and are widely used as reducing agents and in the synthesis of oximes and amides. nih.gov In chemical biology, hydroxylamine-containing molecules are employed as chemical probes to study biological processes and have been incorporated into potential therapeutic agents. rsc.orgnih.gov The ability of the hydroxylamine moiety to form stable complexes with metal ions also makes it a useful ligand in coordination chemistry.

Overview of Current Research Trajectories for O-Alkylhydroxylamines with Fused Heterocyclic Systems

Current research is actively exploring the synergy between fused heterocyclic systems and O-alkylhydroxylamine functionalities. A significant area of investigation is the use of these hybrid molecules as bioisosteres in drug design. nih.govnih.gov Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing the biological activity or pharmacokinetic profile of a drug candidate. The hydroxylamine group, for instance, can be used as a bioisostere for amide or carboxylic acid groups, potentially improving properties like cell permeability and metabolic stability. drughunter.com

Furthermore, the development of novel synthetic methods for creating O-alkylhydroxylamines attached to complex heterocyclic scaffolds is a key research focus. researchgate.netmdpi.com These efforts aim to expand the accessible chemical space for drug discovery and materials science. Researchers are particularly interested in creating libraries of these compounds to screen for new biological activities and to develop new catalysts and functional materials. acs.org The study of compounds like O-(quinoxalin-6-ylmethyl)hydroxylamine is central to these efforts, as it provides a model system for understanding the interplay between the quinoxaline core and the hydroxylamine motif.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

O-(quinoxalin-6-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c10-13-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2 |

InChI Key |

OVHHMDYRWIFYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CON |

Origin of Product |

United States |

Synthetic Methodologies for O Quinoxalin 6 Ylmethyl Hydroxylamine and Analogues

Strategies for the Construction of the Quinoxaline (B1680401) Moiety

The formation of the quinoxaline ring system is a cornerstone of this synthesis. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are integral to various fields, including pharmaceuticals and materials science. chim.itresearchgate.net The synthesis of the quinoxaline moiety typically begins with precursors that can be cyclized to form the characteristic di-aza-aromatic ring.

Condensation Reactions with Vicinal Dicarbonyl Precursors

The most traditional and widely utilized method for synthesizing the quinoxaline skeleton is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-vicinal dicarbonyl compound. chim.itnih.govnih.gov This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines by varying the substituents on either the diamine or the dicarbonyl precursor. nih.govrsc.org For the synthesis of a 6-substituted quinoxaline, a 4-substituted o-phenylenediamine is the logical starting material.

The reaction proceeds via a double condensation, forming two imine bonds, followed by dehydration to yield the aromatic quinoxaline ring. While the classic approach often required harsh conditions such as high temperatures and strong acids nih.gov, significant advancements have led to the development of milder and more efficient catalytic systems. chim.it A variety of catalysts have been successfully employed to facilitate this transformation, improving yields, reducing reaction times, and promoting greener chemical processes. sapub.orgdigitellinc.com

| Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Ammonium bifluoride (NH₄HF₂) | Aqueous ethanol (B145695) | Mild conditions, excellent yields (90-98%), regioselective for unsymmetrical precursors. | nih.gov |

| Nanozeolite clinoptilolite-propylsulfonic acid (NZ-PSA) | - | Heterogeneous, recyclable catalyst. | chim.it |

| Magnetically recyclable MnFe₂O₄ nano-material | Room temperature | Magnetic, recyclable catalyst enabling easy separation. | chim.it |

| Alumina-supported heteropolyoxometalates (AlCuMoVP) | Toluene, room temperature | Heterogeneous, reusable, high activity, and excellent yields. | nih.gov |

| Pyridine | THF, room temperature | Simple, efficient, applicable to various substrates with excellent yields. | acgpubs.org |

| Various (CuSO₄·5H₂O, Iodine, Palladium, etc.) | Often room temperature | Operationally simple, practical, and green procedures. | sapub.org |

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful alternative for constructing the quinoxaline ring, often involving the formation of two new carbon-nitrogen bonds in a single sequence. These methods can start from more readily available precursors than the vicinal dicarbonyls.

A notable strategy involves the tandem oxidative azidation and cyclization of N-arylenamines. acs.org In this approach, an N-arylenamine reacts with an azide (B81097) source (like TMSN₃) in the presence of an oxidant. This process forms a vinyl azide intermediate, which then undergoes further oxidation and cyclization to yield the quinoxaline product under mild conditions. acs.org A related electrochemical method promotes a similar tandem oxidative azidation and intramolecular cyclization, avoiding the need for chemical oxidants and aligning with green chemistry principles. rsc.org

Other oxidative strategies include:

Oxidative coupling of ene-1,2-diamines and epoxides . rsc.org

Oxidation of alkynes in the presence of o-phenylenediamines , catalyzed by systems like PdCl₂/CuCl₂. sapub.org

Redox condensation of 2-nitroamines with α-hydroxy ketones or diols , which provides a transition-metal-free route to quinoxalines. nih.gov

Annulation Reactions for Substituted Quinoxalines

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed for quinoxaline synthesis. These methods are particularly useful for creating complex or specifically substituted quinoxaline systems.

One such approach is the copper(II)-catalyzed annulation of o-phenylenediamine with phenacyl bromides, which provides a direct route to 2-functionalized quinoxalines with high chemoselectivity and excellent yields. researchgate.net Electrochemical methods have also been developed, such as an annulation of quinoxalin-2(1H)-ones that is initiated by the electrochemical decarboxylation of N-arylglycines, leading to fused tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. nih.gov These modern strategies showcase the evolution of quinoxaline synthesis towards more sophisticated and controlled ring-forming processes. rsc.org

Introduction of the Hydroxylamine (B1172632) Functionality

Once the quinoxaline-6-methanol skeleton is synthesized (or a precursor like 6-bromomethylquinoxaline), the final step is the introduction of the O-linked hydroxylamine group. This is typically achieved through nucleophilic substitution, where an oxygen atom from a hydroxylamine derivative attacks the benzylic carbon of the quinoxaline's methyl group.

O-Alkylation Procedures of Hydroxylamines

The direct O-alkylation of hydroxylamine is a common strategy for forming the C-O-N linkage. researchgate.net To achieve selectivity and prevent N-alkylation, a protected hydroxylamine derivative is often used. A general and effective method involves converting the alcohol (quinoxaline-6-methanol) into a better leaving group, such as a mesylate or halide. This activated intermediate is then reacted with a protected hydroxylamine nucleophile.

A prominent example is the use of N-hydroxyphthalimide as the hydroxylamine equivalent. researchgate.net Another approach involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonate (B1217627) of the corresponding alcohol, followed by acidic deprotection of the nitrogen. organic-chemistry.org Similarly, ethyl N-hydroxyacetimidate can be alkylated with methanesulfonates, a method that serves as a valuable alternative to the Mitsunobu reaction. researchgate.net These procedures provide reliable pathways to O-alkyl hydroxylamines, which can then be deprotected to yield the final product. organic-chemistry.orgresearchgate.net

Mitsunobu Reaction as a Key Coupling Strategy

The Mitsunobu reaction is a highly efficient and widely used method for the dehydrative coupling of a primary or secondary alcohol with a suitable pronucleophile, such as N-hydroxyphthalimide (PhthNOH). researchgate.netresearchgate.net This reaction is particularly valuable for synthesizing O-alkyl hydroxylamines from alcohols. researchgate.net

In the context of synthesizing O-(quinoxalin-6-ylmethyl)hydroxylamine, quinoxaline-6-methanol would serve as the alcohol component. The reaction is carried out in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then susceptible to nucleophilic attack by the deprotonated N-hydroxyphthalimide. researchgate.net The resulting N-alkoxyphthalimide intermediate can be subsequently cleaved, typically via hydrazinolysis, to release the desired O-substituted hydroxylamine. researchgate.net The Mitsunobu reaction's mild conditions and broad substrate scope make it a key strategy for this critical coupling step. researchgate.netnih.gov

N-O Bond Forming Reactions

The formation of the N-O bond is a critical step in the synthesis of O-(quinoxalin-6-ylmethyl)hydroxylamine. This can be achieved through several reliable methods, with the oximation of a carbonyl compound being a prominent strategy. In a related context, the synthesis of O-substituted indenoisoquinolinone oximes has been successfully carried out via a direct oximation reaction. This involves treating the corresponding ketone precursor with various O-substituted hydroxylamine hydrochlorides, such as O-methyl, O-ethyl, and O-benzyl hydroxylamine hydrochlorides. nih.gov This approach leads to isomerically pure products, highlighting its efficacy. nih.gov

Another relevant method involves the reaction of hydroxylamine with ketones in the presence of a base like sodium hydroxide (B78521) in ethanol to produce oximes. nih.gov For the specific synthesis of the title compound, a plausible route would involve the reaction of 6-(bromomethyl)quinoxaline (B1336612) or quinoxaline-6-carbaldehyde (B160717) with hydroxylamine or a protected hydroxylamine derivative. The reaction of a muramyl peptide with methyl N,O-hydroxylamine in a sodium acetate (B1210297) buffer demonstrates the formation of a stable N-O linkage under controlled pH conditions. nih.gov

Furthermore, the chemistry of quinoxaline N-oxides is well-documented, involving the direct oxidation of the quinoxaline nitrogen atoms. acs.orgmdpi.com While this forms an N-oxide rather than an O-alkylhydroxylamine, the fundamental principles of N-O bond formation are central to these transformations. acs.orgmdpi.com These established procedures for N-O bond formation provide a solid foundation for the targeted synthesis of O-(quinoxalin-6-ylmethyl)hydroxylamine.

Convergent Synthesis of the O-(Quinoxalin-6-ylmethyl)hydroxylamine Scaffold

The first fragment, the quinoxaline core, is commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it For the target molecule, a substituted o-phenylenediamine would be reacted with a suitable dicarbonyl precursor to install the required functionality at the 6-position. For instance, 4-methyl-1,2-phenylenediamine could be a starting point, followed by functionalization of the methyl group post-cyclization.

The second fragment is the hydroxylamine portion. A protected hydroxylamine, such as N-hydroxyphthalimide, can be used as a stable and effective precursor.

In the final coupling step, the two fragments are joined. A common method would be the Williamson ether synthesis, where a halogenated quinoxaline derivative, such as 6-(bromomethyl)quinoxaline, is reacted with the protected hydroxylamine in the presence of a base. Subsequent deprotection would then yield the final product, O-(quinoxalin-6-ylmethyl)hydroxylamine. This convergent pathway separates the construction of the complex heterocyclic system from the installation of the sensitive hydroxylamine functionality.

Advanced Catalytic Methods in Synthesis

The synthesis of the quinoxaline scaffold, a key component of the target molecule, has been significantly advanced through the use of various catalytic systems. These methods offer improvements in terms of reaction conditions, yields, and environmental impact over classical procedures.

Transition metal catalysis has become indispensable in modern organic synthesis, and the preparation of quinoxalines is no exception. sci-hub.sersc.org A wide array of metals have been employed to facilitate their formation through diverse reaction pathways.

Copper catalysts are frequently used. For example, copper(I) iodide (CuI) has been used to mediate the synthesis of quinoxalines, and copper sulfate (B86663) (CuSO₄·5H₂O) has been shown to be an effective and economical catalyst for the condensation of aryl-1,2-diamines with 1,2-dicarbonyls in ethanol at room temperature. orientjchem.org Bismuth-catalyzed oxidative coupling of epoxides with ene-1,2-diamines also provides an efficient route to quinoxaline derivatives. researchgate.net

Nickel catalysts have also demonstrated high efficacy. Inexpensive and readily available Ni-nanoparticles have been used to synthesize quinoxalines in quantitative yields within minutes at room temperature. researchgate.net A system of nickel(II) bromide (NiBr₂) with 1,10-phenanthroline (B135089) as a ligand effectively catalyzes the synthesis from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Cobalt-based nanocatalysts have been developed for the synthesis of substituted quinoxalines, offering the advantage of being recyclable for up to eight cycles without a significant loss of activity. sci-hub.se Other metals like lead have also been explored, with lead(II) bromide (PbBr₂) serving as an effective catalyst. orientjchem.org

Table 1: Selected Transition Metal-Catalyzed Syntheses of Quinoxaline Derivatives

| Catalyst System | Substrates | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | Aryl-1,2-diamine, 1,2-dicarbonyl | Ethanol | Room Temp. | High | orientjchem.org |

| Ni-nanoparticles | o-phenylenediamine, glyoxal | Acetonitrile | 25 °C, 10 min | Quantitative | researchgate.net |

| NiBr₂/1,10-phenanthroline | 1,2-diamines, 2-nitroanilines | Not specified | Not specified | Good | organic-chemistry.org |

| Co-based nanocatalyst | Not specified | Not specified | Not specified | High | sci-hub.se |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, benzil | Toluene | 25 °C, 2h | 92 | nih.gov |

| CrCl₂·6H₂O | Aryl-1,2-diamine, 1,2-dicarbonyl | Ethanol | Room Temp. | High | orientjchem.org |

To circumvent the cost and potential toxicity associated with transition metals, significant research has focused on developing organocatalytic and metal-free synthetic routes for quinoxalines. nih.govrsc.org These methods often align better with the principles of green and sustainable chemistry. nih.govrsc.org

Iodine, as a simple and mild catalyst, has been used in several protocols. It can catalyze the condensation of o-phenylenediamines with α-hydroxy ketones in DMSO, using the solvent as the oxidant, to produce a variety of quinoxaline products in excellent yields (78–99%). nih.gov

Organocatalysts have also been successfully applied. Nitrilotris(methylenephosphonic acid) has been shown to be an efficient catalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds, affording quinoxalines in high yields (80–97%) with very short reaction times. nih.gov Another approach utilizes graphene oxide (GO) as a carbon catalyst for a one-pot tandem reaction involving the reduction of 2-nitroaniline (B44862) followed by condensation with a 1,2-dicarbonyl compound. nih.gov

Furthermore, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed to catalyze the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines by reacting them with aromatic 1,2-diamines. organic-chemistry.org Elemental sulfur has also been shown to mediate a catalyst-free reaction between sulfoxonium ylides and o-phenylenediamines to give quinoxaline derivatives under mild conditions. organic-chemistry.org

Table 2: Selected Organocatalytic and Metal-Free Syntheses of Quinoxaline Derivatives

| Catalyst/Reagent | Substrates | Oxidant/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine (20 mol%) | o-phenylenediamine, α-hydroxy ketone | DMSO | Not specified | 78-99 | nih.gov |

| Nitrilotris(methylenephosphonic acid) (5 mol%) | 1,2-diamines, 1,2-carbonyls | Not specified | Short time | 80-97 | nih.gov |

| Graphene Oxide (GO) | 2-nitroaniline, 1,2-dicarbonyls | Hydrazine (B178648) hydrate | Not specified | Moderate-Excellent | nih.gov |

| DABCO | Benzyl ketones, 1,2-diamines | Air | Not specified | Excellent | organic-chemistry.org |

| Elemental Sulfur | Sulfoxonium ylides, o-phenylenediamines | Not specified | Mild | Good | organic-chemistry.org |

Optimization of Reaction Conditions and Stereochemical Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of quinoxalines, studies have shown that factors such as catalyst loading, solvent, and temperature play a significant role. For example, in the synthesis using alumina-supported heteropolyoxometalates, the amount of catalyst was systematically varied to find the optimal loading for achieving the highest yield. nih.gov Similarly, the choice of solvent can dramatically affect reaction outcomes and is a key parameter to optimize. nih.gov

While the core structure of O-(quinoxalin-6-ylmethyl)hydroxylamine is achiral, stereochemical considerations become paramount when dealing with substituted analogues or more complex derivatives. The synthesis of long-chain quinoxaline metallocyclophanes, for instance, required detailed stereochemical analysis using advanced NMR techniques like NOESY to determine the configuration of the resulting complexes. nih.govkent.ac.uk This work demonstrated that the self-assembly process could be controlled to favor a specific (meso) symmetry. nih.govkent.ac.uk

In the synthesis of oxime derivatives, the potential for E/Z isomerism exists around the C=N bond. The synthesis of certain 11H-indeno[1,2-b]quinoxalin-11-one oximes was noted to produce isomerically pure compounds, indicating a high degree of stereocontrol in the oximation step. nih.gov However, for other related oximes, the formation of both Z- and E-isomers was observed, and their ratios were determined from NMR spectra. nih.gov This highlights the need to carefully control reaction conditions or employ specific reagents to favor the formation of a desired isomer, followed by robust analytical methods to confirm the stereochemical outcome.

Reaction Mechanisms and Chemical Transformations of O Quinoxalin 6 Ylmethyl Hydroxylamine

Mechanistic Pathways Involving the O-Alkylhydroxylamine Group

The O-alkylhydroxylamine group is known for the inherent weakness of its N-O bond, a characteristic that is central to its reactivity. thieme-connect.dedoaj.org This section explores the mechanistic pathways originating from this functional group.

The nitrogen-oxygen single bond in hydroxylamines and their derivatives is relatively weak and prone to cleavage. thieme-connect.dedoaj.org This susceptibility is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms. nih.govmdpi.com The cleavage of this bond is a key step in many reactions involving O-alkylhydroxylamines, leading to the formation of reactive intermediates. nih.govunc.edu

The mode of N-O bond cleavage can be either homolytic or heterolytic, depending on the reaction conditions and the nature of the reagents involved.

Homolytic Cleavage: This process results in the formation of a nitrogen-centered radical (aminyl radical) and an oxygen-centered radical (alkoxyl radical). This pathway is often initiated by heat, light, or radical initiators.

Heterolytic Cleavage: This can occur in two ways:

Cleavage where the nitrogen atom retains the electron pair, generating an amine and a carbocationic species from the alkyl group (via the oxygen). This is less common without activation of the oxygen.

Cleavage where the oxygen atom retains the electron pair, forming an alkoxide and a nitrenium ion. This is often facilitated by converting the hydroxyl group into a better leaving group.

The presence of the quinoxalin-6-ylmethyl group can influence the stability of the resulting intermediates, thereby affecting the preferred cleavage pathway. For instance, the benzylic position of the methyl group can stabilize a radical or a cationic charge, potentially favoring pathways that involve cleavage at the O-C bond as well. However, the N-O bond remains the most labile site in the hydroxylamine (B1172632) moiety. The cleavage of the N-O bond is a foundational aspect of the reactivity of this class of compounds, enabling their use in a variety of synthetic transformations. rsc.orgresearchgate.net

The homolytic cleavage of the N-O bond in O-(quinoxalin-6-ylmethyl)hydroxylamine is a significant pathway that leads to radical intermediates. doaj.org The reaction is initiated to form an aminyl radical (H₂N•) and a quinoxalin-6-ylmethoxyl radical.

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions:

Hydrogen Abstraction: The aminyl and alkoxyl radicals can abstract hydrogen atoms from solvent or other molecules in the reaction mixture.

Addition to Unsaturated Systems: These radicals can add to double or triple bonds, initiating polymerization or cyclization reactions.

Radical Combination: Two radicals can combine to form a new covalent bond. libretexts.org

The formation of radical intermediates from hydroxylamines under certain conditions is a well-documented phenomenon. For example, stable nitroxide radicals, which are related to hydroxylamines, are known to react with hydroxyl radicals. nih.gov The study of radical reactions involving hydroxylamines has led to the development of new synthetic methods. libretexts.org For instance, radical-mediated cyclization and functionalization of oximes and hydroxylamines have been utilized to construct N-heterocycles. mdpi.com The stability of the quinoxalin-6-ylmethyl radical could play a role in directing the course of these radical reactions.

| Radical Intermediate | Potential Subsequent Reactions | Governing Factors |

|---|---|---|

| Aminyl Radical (H₂N•) | Hydrogen Abstraction, Addition to Alkenes | Reaction Temperature, Presence of H-donors |

| Quinoxalin-6-ylmethoxyl Radical | β-Scission, Hydrogen Abstraction, Cyclization | Substituent Effects, Solvent |

The hydroxylamine moiety in O-(quinoxalin-6-ylmethyl)hydroxylamine possesses both nucleophilic and electrophilic character. mdpi.com

Nucleophilic Reactivity:

Nitrogen as Nucleophile: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can attack a wide range of electrophilic centers. However, in O-alkylhydroxylamines, the nucleophilicity of the nitrogen is somewhat diminished compared to hydroxylamine itself due to the steric hindrance and electronic effects of the alkyl group. nih.govfrontiersin.org

Oxygen as Nucleophile: The oxygen atom also has lone pairs and can act as a nucleophile, although it is generally less nucleophilic than the nitrogen. rsc.org The O-alkylation in O-(quinoxalin-6-ylmethyl)hydroxylamine means the oxygen's primary nucleophilic role would be in intermolecular reactions.

Electrophilic Reactivity: The hydroxylamine can be made to act as an electrophile. nih.gov This is typically achieved by converting the hydroxyl group into a good leaving group, for instance, by protonation or conversion to a sulfonate ester. nih.gov In such activated forms, the nitrogen atom becomes susceptible to attack by nucleophiles, a concept known as electrophilic amination. thieme-connect.denih.gov O-acyl and O-sulfonyl hydroxylamines are common reagents used for this purpose. nih.govunc.edu The reaction of O-(quinoxalin-6-ylmethyl)hydroxylamine with a strong acid could protonate the oxygen, making the N-O bond more susceptible to nucleophilic attack at the nitrogen.

| Atom | Reactivity | Example Reaction |

|---|---|---|

| Nitrogen | Nucleophilic | Reaction with alkyl halides |

| Oxygen | Nucleophilic | Reaction with strong electrophiles like phosphate (B84403) esters rsc.org |

| Nitrogen (activated) | Electrophilic | Reaction with organometallics (electrophilic amination) nih.gov |

Reactivity Profile of the Quinoxaline (B1680401) Heterocycle

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, has a distinct reactivity profile characterized by the electron-deficient nature of the pyrazine ring. um.edu.mysgbaukrc.ac.in

The pyrazine ring acts as a strong electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org This deactivation is a consequence of the electronegative nitrogen atoms in the pyrazine ring pulling electron density away from the carbocyclic ring. um.edu.my

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic attack. um.edu.mypharmacophorejournal.com This is particularly true for positions 2 and 3 of the quinoxaline system. Nucleophilic aromatic substitution (SNA) can occur, especially if a good leaving group is present at one of these positions. rsc.org

Even without a leaving group, quinoxalines can undergo reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, particularly when the quinoxaline is activated, for example, as an N-oxide. rsc.org In the VNS reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the electron-deficient ring, followed by the elimination of a base to restore aromaticity. The presence of the substituent at the 6-position would have some electronic influence on the reactivity of the pyrazine ring, but direct nucleophilic attack on the pyrazine carbons remains a plausible reaction pathway. The diazine component of quinoxaline makes it more reactive towards nucleophiles than pyridine. pharmacophorejournal.com

Intramolecular Cyclization and Rearrangement Reactions

The structure of O-(quinoxalin-6-ylmethyl)hydroxylamine, featuring a nucleophilic hydroxylamine group tethered to the quinoxaline ring via a flexible methylene (B1212753) linker, presents the possibility for intramolecular cyclization and rearrangement reactions.

Intramolecular reactions are often favored when they lead to the formation of stable five- or six-membered rings. youtube.com In the case of O-(quinoxalin-6-ylmethyl)hydroxylamine, the hydroxylamine moiety can act as a nucleophile, potentially attacking an electrophilic site on the quinoxaline ring.

One plausible intramolecular cyclization could be initiated by the activation of the quinoxaline ring, for instance, through protonation or quaternization of one of the nitrogen atoms. This would increase the electrophilicity of the pyrazine ring carbons, making them susceptible to nucleophilic attack by the terminal oxygen or nitrogen of the hydroxylamine group. Such a reaction would lead to the formation of a novel fused heterocyclic system.

Rearrangement reactions are also a possibility, particularly under thermal or acidic conditions. For instance, a Cope-type hydroamination has been observed in related systems, involving the rearrangement of hydroxylamine derivatives. acs.org While a direct analogy is speculative, it highlights the potential for complex rearrangements in molecules containing both alkene (within the aromatic system) and hydroxylamine functionalities.

| Potential Reaction | Conditions | Plausible Product |

| Intramolecular Nucleophilic Attack | Acid catalysis | Fused heterocyclic system |

| Thermal Rearrangement | High temperature | Isomeric rearranged product |

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Studies

The elucidation of the mechanisms of the aforementioned reactions would rely heavily on kinetic and spectroscopic studies.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction and identifying the structure of intermediates and final products. For instance, in an intramolecular cyclization, the disappearance of the signals corresponding to the -CH₂-O-NH₂ protons and the appearance of new signals in the aliphatic or aromatic region would provide evidence for the transformation. nih.gov 2D NMR techniques such as COSY and HMBC would be crucial for establishing the connectivity of the new ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the changes in functional groups. mdpi.com For example, the disappearance of the N-H and O-H stretching vibrations of the hydroxylamine group and the appearance of new bands corresponding to a newly formed ring structure would be indicative of a cyclization reaction.

UV-Visible (UV-Vis) Spectroscopy: The quinoxaline core has a characteristic UV-Vis absorption spectrum. mdpi.com Any modification to the chromophore, such as N-oxidation or cyclization, would result in a shift in the absorption maxima (λmax), which can be monitored to follow the reaction kinetics. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to determine the elemental composition of the products, confirming the expected molecular formula after a transformation. nih.gov

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, catalyst concentration). By analyzing the rate data, the order of the reaction with respect to each component can be determined, providing insights into the molecularity of the rate-determining step. For example, a first-order dependence on the concentration of O-(quinoxalin-6-ylmethyl)hydroxylamine in a cyclization reaction would suggest a unimolecular rate-determining step. acs.org

Derivatization and Functionalization Strategies for O Quinoxalin 6 Ylmethyl Hydroxylamine

Modifications of the Quinoxaline (B1680401) Ring System

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, offers multiple sites for modification to modulate the electronic and steric properties of the molecule. nih.govpharmacophorejournal.com These modifications are crucial for fine-tuning the molecule's interactions with biological targets or for altering its physicochemical characteristics.

Introduction of Substituents at Aromatic Positions

The introduction of various substituents onto the aromatic positions of the quinoxaline ring is a primary strategy for derivatization. The reactivity of the quinoxaline ring allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: While the pyrazine ring is electron-deficient, the benzene ring can undergo electrophilic substitution. The positions of substitution are directed by the existing ring structure and any pre-existing substituents. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, the presence of an electron-donating group on the benzene portion of the quinoxaline can accelerate the reaction rate. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. rsc.org Vicarious Nucleophilic Substitution (VNS) of hydrogen is a notable method for introducing carbon, oxygen, or nitrogen nucleophiles onto the quinoxaline ring. rsc.org For example, reactions with carbanions derived from nitriles can introduce cyanoalkyl groups. rsc.org The presence of a good leaving group, such as a halogen, at positions 2 or 3 of the quinoxaline ring facilitates classical SNAr reactions with a wide range of nucleophiles. rsc.org

The electronic nature of substituents can significantly influence the properties of the resulting derivatives. Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) can alter the molecule's electronic distribution, which can be critical for its intended application. orientjchem.orgnih.gov

| Substitution Type | Reagents/Conditions | Position(s) | Resulting Substituent |

| Nitration | HNO₃/H₂SO₄ | Benzene ring | -NO₂ |

| Halogenation | Cl₂, Br₂ / Lewis Acid | Benzene ring | -Cl, -Br |

| Sulfonation | SO₃/H₂SO₄ | Benzene ring | -SO₃H |

| VNS | Carbanions / Base | Pyrazine ring | Alkyl, Cyanoalkyl |

| SNAr | Nucleophiles (e.g., amines, alkoxides) | Positions 2 or 3 (with leaving group) | Varies with nucleophile |

Synthesis of Fused Quinoxaline Derivatives

Expanding the quinoxaline core by fusing additional rings can lead to novel polycyclic aromatic systems with distinct electronic and steric profiles. These fused derivatives often exhibit unique photophysical or biological properties. mdpi.com

One common approach involves the condensation of a substituted o-phenylenediamine (B120857) with a cyclic α-dicarbonyl compound. For example, the reaction with isatin (B1672199) can yield indolo[2,3-b]quinoxaline derivatives. nih.gov Another strategy is the intramolecular cyclization of appropriately substituted quinoxalines. Gold-catalyzed annulation of diethynyl-quinoxalines has been used to synthesize quinoxaline-fused pentalenes, which have interesting optoelectronic properties. nih.gov

Ultrasound irradiation has been demonstrated as a catalyst-free method for the synthesis of diverse fused quinoxaline derivatives from substituted o-phenylenediamines in water, highlighting a green chemistry approach to these complex structures. nih.gov

| Fused Ring System | Synthetic Strategy | Key Reactants |

| Indolo[2,3-b]quinoxaline | Condensation | o-phenylenediamine, Isatin |

| Pyrrolo[1,2-a]quinoxaline | Pictet-Spengler type annulation/oxidation | 1-(2-nitrophenyl)pyrroles, Alcohols |

| Quinoxaline-fused pentalenes | Gold-catalyzed annulation | Diethynyl-quinoxalines |

Heterocyclic Ring Annulation onto the Quinoxaline Nucleus

The annulation of other heterocyclic rings onto the quinoxaline nucleus is a powerful method for creating complex, multi-functional molecules. This strategy, often referred to as pharmacophore hybridization, can combine the properties of quinoxaline with those of another bioactive heterocycle. nih.govacs.org

For instance, triazole rings can be fused to the quinoxaline system. The synthesis of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives has been reported, creating novel scaffolds with potential applications in medicinal chemistry. mtieat.org The reaction of a quinoxaline derivative bearing a hydrazine (B178648) moiety with appropriate reagents can lead to the formation of fused triazoles or other heterocycles like oxadiazoles. scispace.comresearchgate.net

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has emerged as a highly efficient method for constructing triazole-fused quinoxaline hybrids. acs.org This approach offers high yields and a broad substrate scope, making it suitable for generating libraries of such compounds. acs.org

Functionalization of the Methylene (B1212753) Linker and Hydroxylamine (B1172632) Group

The O-(quinoxalin-6-ylmethyl)hydroxylamine side chain provides additional opportunities for derivatization. The methylene linker (-CH₂-) and the hydroxylamine group (-ONH₂) are key sites for modification.

While direct functionalization of the methylene linker is less commonly reported for this specific molecule, analogous reactions on similar benzylic positions suggest possibilities such as oxidation to a carbonyl group or substitution reactions.

The hydroxylamine group is a versatile functional handle. It can react with aldehydes and ketones to form stable oximes. biomedgrid.com This reaction is often used in pre-column derivatization for analytical purposes, such as in HPLC, to enhance the detectability of the parent molecule. biomedgrid.com For example, hydroxylamine can react with benzaldehyde (B42025) to form benzaldoxime, a stable derivative. biomedgrid.com The hydroxylamine moiety can also be acylated or alkylated to introduce further diversity. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used for derivatization of carbonyl compounds for analysis, highlighting the reactivity of the hydroxylamine functional group. mdpi.com

Design and Synthesis of Advanced Analogues for Specific Research Applications

The derivatization strategies discussed above are often employed in a rational design approach to create advanced analogues with specific properties for research applications, particularly in medicinal chemistry and materials science. benthamdirect.comacs.org Structure-activity relationship (SAR) studies guide the design process, where systematic modifications are made to the lead compound, O-(quinoxalin-6-ylmethyl)hydroxylamine, and the resulting analogues are evaluated for their desired activity. nih.govbenthamdirect.comrsc.org

For example, in drug discovery, analogues might be designed to improve binding affinity to a biological target, enhance cell permeability, or optimize metabolic stability. nih.gov This can involve introducing specific substituents to the quinoxaline ring, altering the length or flexibility of the linker, or modifying the hydroxylamine group to interact with a particular active site. nih.govacs.orgnih.gov The synthesis of quinoxaline-triazole hybrids is an example of creating advanced analogues by combining pharmacophores to achieve a desired biological effect. acs.org

High-Throughput Synthesis and Library Generation

The development of efficient synthetic methods has enabled the creation of large libraries of quinoxaline derivatives for high-throughput screening (HTS). nih.govresearchgate.net HTS allows for the rapid testing of thousands of compounds against a biological target to identify "hits" for further development.

Modern synthetic techniques such as microwave-assisted synthesis and microdroplet reactions have significantly accelerated the production of quinoxaline libraries. nih.govtsijournals.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can be performed without a solvent or catalyst. tsijournals.com Microdroplet reactions, combined with mass spectrometry detection, offer a high-throughput method for screening optimal reaction conditions and can complete syntheses in milliseconds. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of O Quinoxalin 6 Ylmethyl Hydroxylamine

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of O-(quinoxalin-6-ylmethyl)hydroxylamine are fundamental to understanding its chemical behavior.

The core structure consists of a quinoxaline (B1680401) ring system linked to a hydroxylamine (B1172632) moiety via a methylene (B1212753) bridge. The quinoxaline portion is a bicyclic heteroaromatic system, which is generally planar. The hydroxylamine group (-O-NH2) introduces conformational flexibility. wikipedia.org Theoretical calculations, such as those employing density functional theory (DFT), can predict the most stable conformations by optimizing the geometry of the molecule. researchgate.net For instance, in related hydroxylamine derivatives, different conformations such as "trans" and "cis" have been identified and their relative stabilities calculated. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the electronic properties that govern the reactivity of O-(quinoxalin-6-ylmethyl)hydroxylamine.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), one can calculate various ground state properties. nih.gov These properties include optimized molecular geometry, charge distribution, and dipole moment, which are crucial for understanding intermolecular interactions. nih.gov

For the quinoxaline moiety, DFT calculations can reveal the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov The presence of the electron-withdrawing quinoxaline ring influences the electronic character of the hydroxylamine group.

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying excited state properties. nih.gov Methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) can be employed to predict the energies of electronic transitions. nih.govnih.gov These predictions are instrumental in interpreting experimental UV-Vis absorption spectra.

The study of excited states is critical for understanding the photochemistry of the molecule. nih.govrsc.org For example, investigations into related hydroxyquinoline molecules have revealed complex energy landscapes in their excited states, including the presence of conical intersections that facilitate non-radiative decay pathways. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.org

The energies and spatial distributions of the HOMO and LUMO of O-(quinoxalin-6-ylmethyl)hydroxylamine can be calculated using quantum chemical methods. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the quinoxaline core, the HOMO and LUMO are typically distributed across the aromatic system. researchgate.net The substituent at the 6-position will modulate the energies and localizations of these frontier orbitals, thereby influencing the molecule's reactivity in processes like cycloadditions or reactions with electrophiles and nucleophiles. wikipedia.org

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the energetic profiles of chemical reactions, offering a detailed view of the transformation process.

Transition State Localization and Reaction Coordinate Mapping

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. hw.ac.ukarxiv.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which dictates the reaction rate.

The reaction coordinate represents the path of lowest energy from reactants to products. arxiv.orgarxiv.org By mapping the reaction coordinate, chemists can visualize the changes in molecular geometry and energy as the reaction progresses. hw.ac.uk This is particularly valuable for understanding complex multi-step reactions or reactions involving rearrangements. For instance, in reactions involving hydroxylamines, such as oximation, computational studies can elucidate the stepwise mechanism, including proton transfer and bond formation/cleavage steps. nih.gov

Energetic Profiles of Key Transformations

Understanding the energetic profiles of key chemical transformations is crucial for predicting the reactivity of O-(quinoxalin-6-ylmethyl)hydroxylamine. While specific transformation energies for this compound have not been published, studies on related quinoxaline derivatives provide valuable data. For instance, research on the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has involved the calculation of Gibbs free energy changes (ΔG°) for radical scavenging mechanisms. rsc.orgrsc.org These calculations help in identifying the preferred pathways for reactions, such as formal hydrogen transfer (FHT), single electron transfer (SET), and radical adduct formation (RAF).

One study on ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a complex quinoxaline derivative, demonstrated its potential as a radical scavenger. rsc.org The thermodynamic calculations indicated that this compound exhibits significant hydroxyl radical (HO•) scavenging activity. rsc.org Such data, while not directly on O-(quinoxalin-6-ylmethyl)hydroxylamine, suggests that the quinoxaline moiety can participate in electron transfer and radical quenching processes. The energetic favorability of these reactions is a key determinant of the compound's potential antioxidant or pro-oxidant behavior in various chemical environments.

Table 1: Calculated Gas Phase Gibbs Free Energy Changes (ΔG°) for Radical Quenching Mechanisms of a Pyrrolo[2,3-b]quinoxaline Derivative (Note: Data is for a related quinoxaline derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and serves as an illustrative example of energetic profile calculations.)

| Radical Species | Quenching Mechanism | Gibbs Free Energy Change (ΔG°) (kcal/mol) |

| HO• | Formal Hydrogen Transfer (FHT) | -35.2 |

| HO• | Radical Adduct Formation (RAF) | -23.9 |

| HOO• | Formal Hydrogen Transfer (FHT) | 7.9 |

| HOO• | Radical Adduct Formation (RAF) | 13.9 |

| Data sourced from thermodynamic calculations on a related pyrrolo[2,3-b]quinoxaline derivative. rsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and intermolecular interactions of molecules like O-(quinoxalin-6-ylmethyl)hydroxylamine. Although specific MD studies on this compound are not available, research on other quinoxaline derivatives highlights the utility of this approach. For example, MD simulations have been employed to study the binding of quinoxaline derivatives to biological targets such as kinases. tandfonline.comrsc.org These simulations can reveal how the molecule interacts with amino acid residues within a protein's binding site, providing insights into its potential as a therapeutic agent. rsc.org

In a study of novel 2-piperazinyl quinoxaline derivatives, MD simulations suggested that these compounds could effectively bind within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org Such simulations provide a dynamic picture of the ligand-receptor complex, including fluctuations in atomic positions and the stability of key interactions over time. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs.

In Silico Prediction of Chemical Properties Relevant to Reactivity and Selectivity

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of novel compounds, which are crucial for assessing their potential as drug candidates. researchgate.netresearchgate.net For O-(quinoxalin-6-ylmethyl)hydroxylamine, various molecular descriptors can be calculated to predict its reactivity and selectivity. While specific in silico studies on this compound are not published, the general approach involves calculating properties such as lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. researchgate.net

These predicted properties are instrumental in understanding how the molecule might behave in a biological system. For instance, a molecule's lipophilicity influences its ability to cross cell membranes, while its solubility affects its absorption and distribution. The presence of the hydroxylamine group and the nitrogen atoms in the quinoxaline ring of O-(quinoxalin-6-ylmethyl)hydroxylamine suggests it can participate in hydrogen bonding, which is a key factor in its interaction with biological macromolecules.

Table 2: Predicted Physicochemical Properties for a Representative Quinoxaline Derivative (Note: This data is illustrative and based on general in silico predictions for quinoxaline-type structures.)

| Property | Predicted Value | Significance |

| Molecular Weight | ~201.2 g/mol | Influences diffusion and transport properties. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH2 and -OH in the hydroxylamine group can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the quinoxaline ring and the oxygen atom can accept hydrogen bonds. |

| Polar Surface Area | ~60-70 Ų | Affects transport properties and interactions with polar environments. |

| Values are estimations based on the structure of O-(quinoxalin-6-ylmethyl)hydroxylamine and general in silico modeling principles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For quinoxaline derivatives, QSAR studies have been instrumental in identifying key molecular features that contribute to their therapeutic effects, such as anticancer and anti-tubercular activities. nih.govnih.gov

In a 2D-QSAR study on quinoxaline derivatives as potential anticancer agents, researchers identified several molecular descriptors that were correlated with activity against a triple-negative breast cancer cell line. nih.gov These descriptors included energetic, spatial, and electronic properties of the molecules. nih.gov Although a QSAR model has not been specifically developed for O-(quinoxalin-6-ylmethyl)hydroxylamine, the principles of QSAR suggest that its biological activity would be influenced by a combination of its structural and electronic features. The development of a QSAR model for a series of related hydroxylamine-containing quinoxalines could provide valuable mechanistic insights and guide the design of more potent analogs.

Table 3: Key Molecular Descriptors Identified in QSAR Studies of Quinoxaline Derivatives (Note: These descriptors were found to be significant in QSAR models of various quinoxaline derivatives and may be relevant for understanding the activity of O-(quinoxalin-6-ylmethyl)hydroxylamine.)

| Descriptor Type | Example Descriptor | Potential Implication for Activity |

| Topological | T_T_C_6 (a path-based descriptor) | Relates to the overall shape and branching of the molecule. nih.gov |

| Electrostatic | Epsilon3 (an energy dispersive descriptor) | Reflects the electronic environment and potential for electrostatic interactions. nih.gov |

| Quantum Chemical | Zcomp Dipole | Indicates the polarity of the molecule, which can influence binding to polar targets. nih.gov |

| Steric | MMFF_6 (a molecular force field descriptor) | Relates to the steric bulk and conformational flexibility of the molecule. nih.gov |

| Data sourced from a 2D-QSAR study on quinoxaline derivatives with anticancer activity. nih.gov |

Advanced Academic Research Applications and Future Perspectives

Chemical Biology Probes and Sensing Platforms

The inherent fluorescence of the quinoxaline (B1680401) ring system makes it an attractive scaffold for the development of chemical probes. nih.govrsc.org The application of these derivatives often involves modulating the electronic properties of the quinoxaline ring to achieve desired photophysical responses to specific analytes or environmental changes. researchgate.net

The design of fluorescent probes based on O-(quinoxalin-6-ylmethyl)hydroxylamine could leverage the quinoxaline moiety as the fluorophore. The fluorescence emission of the quinoxaline core is sensitive to its chemical environment, a property that can be harnessed for sensing applications. rsc.org For instance, quinoxaline-based probes have been developed for the detection of aniline (B41778) and p-nitroaniline, demonstrating the tunability of the scaffold for recognizing specific organic molecules. nih.gov Another study showcased a quinoxaline derivative capable of estimating the polarity of protein binding sites through its solvatochromic fluorescence. rsc.org

The hydroxylamine (B1172632) group in O-(quinoxalin-6-ylmethyl)hydroxylamine offers a versatile handle for further chemical modification. This group can be functionalized to introduce specific recognition elements, such as receptors for metal ions or other small molecules. For example, a novel 6-quinoxalinamine-based fluorescent probe was synthesized for the real-time detection of palladium(II) ions in aqueous and biological systems. rsc.org This suggests that the amino or, in our case, the hydroxylamine functionality at the 6-position of the quinoxaline ring can be a key site for engineering molecular recognition capabilities.

The general strategy would involve connecting the O-(quinoxalin-6-ylmethyl)hydroxylamine to a recognition unit that, upon binding to an analyte, induces a change in the electronic structure of the quinoxaline fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

The mechanism of action for a hypothetical probe derived from O-(quinoxalin-6-ylmethyl)hydroxylamine would depend on the specific design and the target analyte. Generally, probe-analyte interactions can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

In the case of a probe based on this compound, the quinoxaline core would likely serve as the signaling unit. Upon interaction of the analyte with the recognition moiety appended to the hydroxylamine group, the electronic properties of the quinoxaline ring could be perturbed. For example, if the recognition unit binds a metal ion, the coordination event could alter the electron density on the quinoxaline ring, thereby modulating its fluorescence. The probe designed for palladium(II) detection, for instance, operates based on coordination of the metal ion, which influences the photophysical properties of the probe. rsc.org Similarly, the probe for aniline and p-nitroaniline functions through specific chemical reactions or interactions that alter the fluorescence output. nih.gov

Detailed mechanistic studies would involve spectroscopic techniques such as UV-Vis and fluorescence spectroscopy, along with computational modeling to understand the ground and excited state properties of the probe in the presence and absence of the analyte.

Quinoxaline-based fluorescent probes have shown promise in various in vitro chemical biology applications. rsc.org Probes derived from O-(quinoxalin-6-ylmethyl)hydroxylamine could potentially be used for:

Sensing metal ions in biological samples: Given the chelating ability of the quinoxaline nitrogens and the hydroxylamine group, derivatives could be designed to selectively bind and report on the presence of specific metal ions in cellular environments.

Imaging cellular components: By attaching targeting moieties to the hydroxylamine group, it may be possible to direct the probe to specific organelles or biomolecules within the cell, allowing for their visualization through fluorescence microscopy. The successful use of a 6-quinoxalinamine probe for imaging palladium(II) in living cells highlights the feasibility of this approach. rsc.org

Monitoring enzymatic activity: The hydroxylamine group could be capped with a substrate for a specific enzyme. Enzymatic cleavage of the substrate would release the free hydroxylamine, leading to a change in the fluorescence of the quinoxaline core and providing a real-time readout of enzyme activity.

Catalytic Applications and Reagent Design

The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline allow it to act as a ligand for transition metals, making quinoxaline derivatives valuable in catalysis. nih.gov The synthesis of quinoxalines itself can be catalyzed by various transition metals, indicating the strong interaction between these two entities. sci-hub.se

O-(quinoxalin-6-ylmethyl)hydroxylamine possesses multiple potential coordination sites: the two nitrogen atoms of the quinoxaline ring and the nitrogen and oxygen atoms of the hydroxylamine group. This allows it to potentially act as a monodentate, bidentate, or even a bridging ligand in transition metal complexes.

The coordination chemistry of quinoxaline-containing ligands has been explored, with complexes of first-row transition metals showing interesting biological and catalytic activities. nih.gov For example, 2-(2′-pyridyl)quinoxaline has been used as a ligand to create complexes with anti-inflammatory properties. nih.gov While the specific catalytic applications of O-(quinoxalin-6-ylmethyl)hydroxylamine as a ligand are not yet reported, its structural features suggest potential in areas such as:

Cross-coupling reactions: Palladium complexes bearing N-heterocyclic carbene or phosphine (B1218219) ligands are workhorses in cross-coupling chemistry. Quinoxaline-based ligands could offer alternative electronic and steric properties, potentially leading to novel reactivity or selectivity.

Oxidation catalysis: Manganese, iron, and copper complexes are often used to catalyze oxidation reactions. The redox-active nature of the quinoxaline ring, combined with the coordinating ability of the hydroxylamine group, might stabilize catalytically active metal centers in various oxidation states.

Photocatalysis: Transition metal complexes with tailored ligands are increasingly used as photocatalysts. chiba-u.jp The quinoxaline moiety, with its aromatic system, could participate in photo-redox processes when coordinated to a suitable metal center.

There is currently no available scientific literature describing the application of O-(quinoxalin-6-ylmethyl)hydroxylamine in either organocatalysis or biocatalysis. The development of this compound as an organocatalyst would likely require further functionalization to introduce common organocatalytic motifs. Its potential role in biocatalysis would depend on its ability to interact with or be recognized by enzymes, which has not yet been explored.

Development of Novel Reagents for Organic Transformations

The structure of O-(quinoxalin-6-ylmethyl)hydroxylamine suggests its potential as a versatile reagent in organic synthesis. The hydroxylamine group (NH₂OH) and its derivatives are known to participate in a variety of chemical transformations. wikipedia.org O-substituted hydroxylamines, in particular, have emerged as powerful reagents for forming carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. rsc.org

Depending on the reaction conditions, the hydroxylamine moiety can function as either a nucleophile or, following activation of the oxygen atom, an electrophilic aminating agent. wikipedia.orgrsc.org For instance, reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) are effective electrophilic aminating agents that can transfer an amino group without the need for expensive metal catalysts. rsc.org The quinoxaline core, a stable heterocyclic system, can influence the reactivity and selectivity of the hydroxylamine group, potentially leading to novel transformations.

Recent advancements have focused on creating multifunctional hydroxylamines that act as building blocks for structurally complex amines and nitrogen-containing heterocycles. chemrxiv.org O-(quinoxalin-6-ylmethyl)hydroxylamine could serve a similar purpose, where the quinoxaline unit is incorporated into a larger molecular framework, leveraging the well-documented biological significance of the quinoxaline scaffold. nih.gov The synthesis of quinoxalines is well-established, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, providing accessible routes to precursors of the title compound. acgpubs.orgsapub.org

Mechanistic Studies of Bioactivity and Enzyme Inhibition

The quinoxaline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govdoaj.orgnih.gov

Quinoxaline derivatives have been identified as potent inhibitors of various enzymes, frequently acting through competitive inhibition mechanisms. ekb.egnih.gov A significant number of these compounds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. ekb.eg By binding to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Janus kinase (JAK-2), and others, these inhibitors can block downstream signaling that promotes cell proliferation and survival, a key strategy in cancer therapy. ekb.eg

Studies on quinoxaline-based molecules have demonstrated their ability to inhibit enzymes such as monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov The inhibition profile for several 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines was found to be competitive and selective for the MAO-A isoform. nih.gov Similarly, diphenylquinoxaline-6-carbohydrazide hybrids have been shown to act as competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Given this precedent, O-(quinoxalin-6-ylmethyl)hydroxylamine could potentially be explored as a mechanism-based inhibitor for a range of enzymatic targets, with the quinoxaline core serving as the primary pharmacophore for binding within an enzyme's active site.

Molecular docking and dynamics simulations are crucial tools for understanding how quinoxaline-based inhibitors interact with their biological targets at the molecular level. These studies reveal the specific binding modes and key interactions that contribute to inhibitory potency.

For example, docking studies of quinoxaline derivatives targeting the AMPA receptor have identified key amino acid residues involved in binding, such as Glu-13, Tyr-16, and Tyr-61. researchgate.net In the case of MAO-A inhibitors, docking has revealed interactions with residues critical for the enzyme's catalytic activity. nih.gov Similarly, for α-glucosidase inhibitors, molecular docking of diphenylquinoxaline-6-carbohydrazide hybrids showed that the most potent compounds fit well within the enzyme's binding pocket, corroborating the experimental inhibition data. nih.gov Docking of quinoxaline derivatives into the EGFR kinase domain has also been used to rationalize their anticancer activity, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov

These computational studies consistently show that the planar quinoxaline ring system often engages in π-stacking and hydrophobic interactions within the active site, while substituents on the ring form crucial hydrogen bonds and other polar contacts. The O-methylhydroxylamine group of the title compound could therefore be expected to form key hydrogen bonds with receptor site residues, anchoring the molecule and contributing to its binding affinity.

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Target Enzyme | Key Findings from Docking Studies |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | Potent derivatives fit well into the binding pocket, correlating with in vitro IC₅₀ values. nih.gov |

| 2-Benzyl-3-(2-arylidenehydrazinyl)quinoxalines | Monoamine Oxidase (MAO-A) | Compounds interact with key residues known to affect enzyme inhibition. nih.gov |

| Tetrazolo[1,5-a]quinoxaline-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | The most potent compound strongly binds to the EGFR protein; docking energies align with IC₅₀ values. nih.gov |

| General Quinoxaline Derivatives | AMPA Receptor | The quinoxaline backbone shows a common pattern of interaction with residues in the ligand-binding pocket. researchgate.net |

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. Extensive SAR studies on quinoxaline derivatives have provided valuable insights into how chemical modifications affect their biological activity. nih.govnih.gov

Substituents at Positions 2 and 3: The nature of the groups at the 2 and 3 positions of the quinoxaline ring significantly impacts activity. For instance, in a series of anticancer quinoxalines, a benzoxazole (B165842) moiety at the second position yielded higher activity than other heterocyclic systems. mdpi.com

Linker Groups: The type of linker connecting a substituent to the quinoxaline core is often crucial. Studies have shown that an NH linker at the third position can be essential for activity, while aliphatic linkers may decrease it. mdpi.com

Substituents on the Benzene (B151609) Ring: Modifications to the benzene part of the quinoxaline nucleus (positions 5, 6, 7, and 8) also modulate activity. A study on quinoxalin-6-amine analogs led to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines. nih.gov In another series, the presence of an electron-withdrawing nitro group at the 7-position was found to decrease anticancer activity. mdpi.com

For O-(quinoxalin-6-ylmethyl)hydroxylamine, the placement of the O-methylhydroxylamine group at the 6-position is a key structural feature. Based on existing SAR, this substituent would be expected to influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets. Further studies would be needed to elucidate its specific contribution to bioactivity in comparison to other functional groups at the same position.

Application as Building Blocks for Advanced Materials

The unique electronic and structural properties of the quinoxaline moiety also make it an attractive building block for the development of advanced materials.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking interactions. The planar, aromatic structure of the quinoxaline ring system makes it an ideal candidate for participating in π-π stacking.

While direct studies on O-(quinoxalin-6-ylmethyl)hydroxylamine in this context are lacking, related quinoxaline derivatives have been investigated for applications in materials science. researchgate.net For example, certain quinoxalin-6-yl derivatives have been studied as corrosion inhibitors for mild steel. researchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer. This adsorption process involves both physical and chemical interactions, including the formation of stable bonds and self-assembly driven by intermolecular forces. researchgate.net The ability of the quinoxaline core, with its π-electrons and nitrogen heteroatoms, to interact with surfaces and other molecules is central to this application and highlights its potential for integration into more complex supramolecular structures.

Precursors for Functional Organic Materials

While direct research on O-(quinoxalin-6-ylmethyl)hydroxylamine as a precursor for functional organic materials is not yet prevalent in published literature, the extensive studies on analogous quinoxaline derivatives provide a strong basis for predicting its potential. The quinoxaline core, a fusion of benzene and pyrazine rings, is an electron-deficient system that can be readily modified to fine-tune its electronic properties. nih.govipp.pt The introduction of a hydroxylamine moiety attached via a methylene (B1212753) bridge at the 6-position of the quinoxaline ring in O-(quinoxalin-6-ylmethyl)hydroxylamine offers unique opportunities for its integration into larger, functional organic systems.

The electron-deficient nature of the quinoxaline ring makes its derivatives excellent candidates for n-type semiconductors and electron-transporting materials in various organic electronic devices. beilstein-journals.org Research has demonstrated that by incorporating different functional groups, it is possible to control the energy levels, bandgaps, and charge transport properties of quinoxaline-based materials. beilstein-journals.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgnih.gov

The hydroxylamine group in O-(quinoxalin-6-ylmethyl)hydroxylamine presents a reactive handle for polymerization or for grafting onto other molecular scaffolds. This functional group can participate in various chemical reactions, allowing for the synthesis of novel polymers or dendrimers. Quinoxaline-based polymers have already shown promise as acceptor materials in organic solar cells and as active components in organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The specific placement of the functional group at the 6-position can influence the polymer's architecture and, consequently, its bulk properties and performance in devices.

Furthermore, the inherent photophysical properties of the quinoxaline ring, such as its characteristic absorption and emission spectra, make it a valuable chromophore. nih.gov Functionalized quinoxalines have been successfully employed as chromogenic and fluorogenic chemosensors for detecting various anions. nih.gov The hydroxylamine group in O-(quinoxalin-6-ylmethyl)hydroxylamine could serve as a recognition site, and its interaction with specific analytes could modulate the photophysical properties of the quinoxaline core, leading to new sensory materials. The structural versatility and ease of synthesis of quinoxaline derivatives further enhance their appeal as building blocks for a wide array of functional organic materials. ipp.ptresearchgate.net

Future Research Directions and Unexplored Potential

The unexplored potential of O-(quinoxalin-6-ylmethyl)hydroxylamine lies in the systematic investigation of its properties and its incorporation into novel material architectures. A primary future research direction would be the synthesis and characterization of this specific compound to establish its fundamental electronic and photophysical properties. This would involve detailed spectroscopic and electrochemical studies to determine its energy levels (HOMO/LUMO), absorption and emission characteristics, and redox behavior.

A significant area of future research will be the development of polymers and copolymers incorporating the O-(quinoxalin-6-ylmethyl)hydroxylamine monomer. The reactivity of the hydroxylamine group can be exploited to create a variety of polymer structures, including linear, branched, and cross-linked systems. The resulting polymers could be investigated for their applications in:

Organic Electronics: As electron-transporting or ambipolar materials in OFETs, and as non-fullerene acceptors in organic solar cells. beilstein-journals.orgqmul.ac.uk The performance of these devices would be correlated with the polymer's molecular weight, morphology, and electronic properties.

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters, particularly by exploring thermally activated delayed fluorescence (TADF) properties that can be engineered into quinoxaline derivatives. beilstein-journals.orgrsc.org

Chemosensors: By designing polymers where the hydroxylamine moiety acts as a selective binding site for specific ions or molecules, leading to a measurable change in the material's optical or electronic properties. nih.gov

Another promising avenue of research is the use of O-(quinoxalin-6-ylmethyl)hydroxylamine as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the quinoxaline ring and the oxygen and nitrogen atoms of the hydroxylamine group can act as coordination sites for metal ions. These materials could exhibit interesting magnetic, catalytic, or gas storage properties.

Furthermore, the biological activity of many quinoxaline derivatives suggests that materials derived from O-(quinoxalin-6-ylmethyl)hydroxylamine could have applications in biomedical fields. mdpi.comnih.govnih.gov For example, they could be explored as components of drug delivery systems or as biocompatible materials for tissue engineering, leveraging the known pharmacological potential of the quinoxaline scaffold.

Q & A

Q. What are the established synthetic routes for O-(quinoxalin-6-ylmethyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of quinoxaline-6-carbaldehyde with hydroxylamine derivatives. For example, a one-pot protocol using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) can yield the target compound. Alternatively, O-alkylation of hydroxylamine with quinoxalin-6-ylmethyl halides (e.g., bromide or chloride) in the presence of a base like K2CO3 in DMF at 60–80°C is effective . Optimization requires monitoring by TLC or LC-MS to adjust reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine).

Q. How can the purity and structural integrity of O-(quinoxalin-6-ylmethyl)hydroxylamine be validated?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to confirm the presence of the quinoxaline aromatic protons (δ 8.5–9.0 ppm) and the methylene bridge (CH2, δ 4.0–4.5 ppm). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 218.1 for C10H10N4O). Purity ≥95% can be verified via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate for:

- Oxime formation : React with ketones/aldehydes in ethanol/water (1:1) at 25°C for 6 hours to form stable oximes .

- Heterocyclic synthesis : Participate in cyclocondensation reactions with α,β-unsaturated carbonyls to generate quinoxaline-fused heterocycles (e.g., oxazoloquinolines) using InCl3 as a catalyst .

Advanced Research Questions